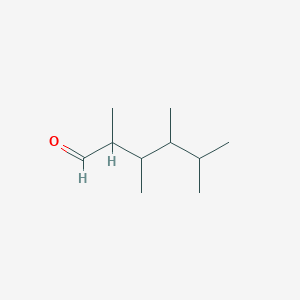

2,3,4,5-Tetramethylhexanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136343-21-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,3,4,5-tetramethylhexanal |

InChI |

InChI=1S/C10H20O/c1-7(2)9(4)10(5)8(3)6-11/h6-10H,1-5H3 |

InChI Key |

KNPCAXPRSRIULI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)C(C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4,5 Tetramethylhexanal

Stereoselective Synthesis of 2,3,4,5-Tetramethylhexanal Isomers

The stereoselective synthesis of molecules with multiple chiral centers, such as this compound, is a key challenge in organic chemistry. This requires precise control over the three-dimensional arrangement of atoms.

Development of Novel Catalytic Routes for Branched Aldehyde Formation

Catalysis offers efficient and selective pathways to complex molecules. For branched aldehydes, controlling regioselectivity (where the aldehyde group is placed) and stereoselectivity is paramount.

Optimization of Existing Synthetic Pathways for Enhanced Yield and Purity

The optimization of a synthetic route to improve product yield and purity is a crucial step in chemical process development. This typically involves systematically adjusting reaction parameters such as temperature, pressure, solvent, and catalyst loading. As no established synthetic pathways for this compound are reported in the scientific literature, no studies on their optimization are available.

Aldehyde Precursor Oxidation Studies

A critical step in the synthesis of this compound is the selective oxidation of its primary alcohol precursor, 2,3,4,5-tetramethylhexan-1-ol. The significant steric hindrance around the primary alcohol group necessitates the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid or other side reactions. organic-chemistry.orgethernet.edu.et Several modern oxidation methods are well-suited for this transformation.

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a powerful method for oxidizing sterically hindered alcohols to aldehydes under mild, low-temperature conditions. wikipedia.orgnumberanalytics.comchemistryhall.com This reaction is known for its high yields and tolerance of a wide range of functional groups. byjus.com The byproducts, dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile, which can simplify purification. wikipedia.orgbyjus.com

Another excellent candidate for this oxidation is the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.org DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes at room temperature. organic-chemistry.orgchemistrysteps.com Its key advantages include neutral reaction conditions, short reaction times, and high yields, making it a preferred method for complex and sensitive substrates. wikipedia.org

The choice of oxidizing agent would be critical and would likely require empirical optimization. A comparison of these two prominent methods for the oxidation of a sterically hindered primary alcohol is presented in Table 1.

Table 1: Comparison of Proposed Oxidation Methods for 2,3,4,5-Tetramethylhexan-1-ol

| Oxidizing Agent | Typical Reaction Conditions | Proposed Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to rt | 85-95 | High yields, mild conditions, suitable for sterically hindered alcohols. wikipedia.orgchemistryhall.com | Production of malodorous dimethyl sulfide, requires low temperatures. byjus.com |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | 90-98 | Mild, room temperature reaction, high chemoselectivity, easy workup. wikipedia.orgwikipedia.org | Reagent is expensive and potentially explosive under certain conditions. wikipedia.org |

Multi-step Reaction Sequence Optimization

A promising strategy for assembling the C10 backbone of 2,3,4,5-tetramethylhexan-1-ol involves an aldol (B89426) condensation reaction. acs.org Specifically, the self-condensation of isobutyraldehyde (B47883) can be controlled to form 2,2,4-trimethyl-3-hydroxypentanal. acs.orgresearchgate.net Subsequent reduction of the aldehyde and dehydration, followed by another carbon-carbon bond-forming reaction, could lead to the desired carbon skeleton.

Alternatively, a Grignard reaction offers a powerful method for constructing the sterically hindered carbon framework. researchgate.netmasterorganicchemistry.comlibretexts.org A potential route could involve the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with an appropriate α,β-unsaturated aldehyde. The optimization of such a sequence would involve careful selection of starting materials and reaction conditions to maximize the yield of the desired regio- and stereoisomer.

A proposed multi-step synthesis is outlined below, starting from readily available precursors.

Table 2: Proposed Multi-step Synthesis of this compound

| Step | Reaction | Reactants | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | Grignard Reaction | 2,3-Dimethylbut-1-ene | 1. B₂H₆, THF; 2. H₂O₂, NaOH | 2,3-Dimethylbutan-1-ol |

| 2 | Oxidation | 2,3-Dimethylbutan-1-ol | PCC, CH₂Cl₂ | 2,3-Dimethylbutanal |

| 3 | Grignard Reaction | 2,3-Dimethylbutanal, Isopropyl bromide | 1. Mg, Et₂O; 2. H₃O⁺ | 2,3,4,5-Tetramethylhexan-1-ol |

| 4 | Oxidation | 2,3,4,5-Tetramethylhexan-1-ol | Dess-Martin Periodinane, CH₂Cl₂ | This compound |

Mechanistic Organic Chemistry of 2,3,4,5 Tetramethylhexanal Reactions

Elucidation of Aldehyde Functional Group Reactivity in Complex Molecular Environments

The aldehyde functional group, characterized by a polarized carbon-oxygen double bond, is inherently electrophilic at the carbonyl carbon. This makes it susceptible to attack by nucleophiles. However, the extensive methyl substitution in 2,3,4,5-tetramethylhexanal introduces significant steric hindrance around the reactive center, which modulates its reactivity compared to simpler aldehydes.

Nucleophilic addition is a cornerstone of aldehyde chemistry. In the case of this compound, the approach of a nucleophile to the carbonyl carbon is sterically hindered by the adjacent methyl groups. libretexts.orglibretexts.org This steric crowding raises the activation energy of the transition state, thereby slowing down the reaction rate compared to less substituted aldehydes. libretexts.orgopenstax.org

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org Due to the planarity of the carbonyl group, the nucleophile can theoretically attack from two faces, the Re face and the Si face. In an achiral environment, this would lead to a racemic mixture of enantiomers if a new stereocenter is formed. libretexts.org However, given the existing chirality of this compound, the two faces are diastereotopic, and the addition of a nucleophile will result in the formation of diastereomers, likely in unequal amounts due to diastereoselective induction from the existing chiral centers.

Table 1: Theoretical Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent(s) | Expected Product Type | Key Considerations |

| Hydride | NaBH₄, MeOH | Primary Alcohol | Reduction of the aldehyde. |

| Grignard Reagent | RMgX, Et₂O | Secondary Alcohol | Formation of a new carbon-carbon bond. |

| Cyanide | KCN, H⁺ | Cyanohydrin | Formation of a new stereocenter at the carbonyl carbon. |

| Ylide | Ph₃P=CHR | Alkene | Wittig reaction; formation of a carbon-carbon double bond. |

Aldehydes are readily oxidized to carboxylic acids. scisheets.co.uk The oxidation of this compound would yield 2,3,4,5-tetramethylhexanoic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed. The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate from the hydrate (B1144303) of the aldehyde. Subsequent elimination of this intermediate leads to the carboxylic acid.

The steric hindrance in this compound is not expected to prevent oxidation, as the reaction occurs at the C-H bond of the aldehyde group, which remains accessible.

The reduction of this compound to the corresponding primary alcohol, 2,3,4,5-tetramethylhexan-1-ol, can be achieved using a variety of reducing agents. scisheets.co.uk Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This nucleophilic attack forms a tetrahedral alkoxide intermediate, which is then protonated during workup to give the alcohol.

Given the steric bulk around the carbonyl group, a less reactive and more sterically hindered reducing agent might exhibit slower reaction rates.

Stereochemical Outcomes and Diastereomeric Control in Reactions Involving Chiral Centers

The presence of multiple chiral centers in this compound makes stereochemical control a critical aspect of its reactivity. Any reaction at the prochiral carbonyl center will be influenced by the existing stereochemistry, leading to potential diastereoselectivity.

To enhance the stereoselectivity of reactions, chiral auxiliaries or catalysts can be employed. mdpi.com A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For instance, forming a chiral imine or acetal (B89532) from this compound could allow for highly diastereoselective additions to the original carbonyl position.

Asymmetric catalysis, using chiral catalysts, offers a more elegant approach to stereocontrol. mdpi.com For example, a chiral Lewis acid could coordinate to the carbonyl oxygen, creating a chiral environment and favoring the approach of a nucleophile from one face over the other.

Table 2: Examples of Chiral Auxiliaries and Catalysts for Stereoselective Aldehyde Reactions

| Auxiliary/Catalyst Type | Example | Application |

| Chiral Oxazolidinones | Evans Auxiliaries | Aldol (B89426) reactions |

| Chiral Amino Alcohols | (S)-Proline | Asymmetric aldol and Michael additions |

| Chiral Lewis Acids | Chiral Boronates | Diels-Alder and aldol reactions |

This table provides general examples, as specific applications to this compound have not been documented in the searched literature.

The conformation of this compound plays a crucial role in determining the accessibility of the aldehyde functional group and the stereochemical outcome of its reactions. The numerous methyl groups lead to significant steric strain, forcing the carbon backbone to adopt a conformation that minimizes these unfavorable interactions.

Rotational barriers around the C-C bonds will be substantial. The preferred conformation will likely place the larger substituents in anti-periplanar arrangements to alleviate steric clash. This conformational preference can influence which diastereotopic face of the carbonyl group is more exposed to an incoming nucleophile. For instance, the Felkin-Ahn model and its variations are often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes by considering the steric and electronic effects of the substituents on the adjacent chiral center. According to this model, the largest substituent orients itself perpendicular to the carbonyl group, and the nucleophile preferentially attacks from the less hindered side.

Reaction Kinetics and Thermodynamic Considerations for this compound

The reactivity of the carbonyl group in aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles. pressbooks.publibretexts.orgpressbooks.pub The presence of four methyl groups in the vicinity of the aldehyde functional group in this compound introduces significant steric hindrance, which is expected to be a dominant factor in its reaction kinetics. khanacademy.orgjackwestin.com

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. sydney.edu.au The rate of nucleophilic addition is highly sensitive to the steric environment around the carbonyl group. khanacademy.orglibretexts.org For this compound, the bulky alkyl groups impede the approach of a nucleophile to the carbonyl carbon. jackwestin.com This steric hindrance increases the activation energy of the reaction, leading to a slower reaction rate compared to less hindered aldehydes like acetaldehyde (B116499) or even isobutyraldehyde (B47883).

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgopenochem.org The stability of this intermediate is also affected by steric strain. In the case of this compound, the formation of the tetrahedral intermediate will force the bulky alkyl groups into closer proximity, increasing steric strain and thus the energy of the transition state leading to it. khanacademy.org

The relative rates of nucleophilic addition to a series of aldehydes illustrate the impact of increasing steric bulk. While specific kinetic data for this compound is unavailable, a qualitative comparison can be made.

Table 1: Illustrative Relative Rates of Nucleophilic Addition for Selected Aldehydes This table presents generalized, illustrative data to demonstrate the effect of steric hindrance. Actual rates are dependent on the specific nucleophile and reaction conditions.

| Aldehyde | Structure | Relative Rate |

|---|---|---|

| Formaldehyde (B43269) | HCHO | Very Fast |

| Acetaldehyde | CH₃CHO | Fast |

| Isobutyraldehyde | (CH₃)₂CHCHO | Moderate |

| Pivalaldehyde | (CH₃)₃CCHO | Slow |

| This compound | C₁₀H₂₀O | Very Slow (Inferred) |

From a thermodynamic standpoint, the position of the equilibrium in nucleophilic addition reactions is also influenced by steric factors. The formation of a crowded tetrahedral addition product from a sterically hindered aldehyde like this compound may be less favorable compared to the reaction with a smaller aldehyde. However, for additions of strong nucleophiles, such as those in Grignard or organolithium reagents, the reactions are generally irreversible and proceed to completion, albeit at a slower rate. masterorganicchemistry.com For reversible additions, such as hydrate or hemiacetal formation, the equilibrium is expected to lie more towards the starting aldehyde. sydney.edu.au

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids. numberanalytics.combritannica.comlibretexts.org This is a key difference in reactivity compared to ketones, which are generally resistant to oxidation. libretexts.org The oxidation of an aldehyde typically proceeds through a hydrate intermediate, which is formed by the addition of water to the carbonyl group. libretexts.org

Table 2: Representative Thermodynamic Data for Aldehyde Oxidation This table provides representative data for the oxidation of simpler aldehydes to illustrate the thermodynamic favorability of the process.

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| Acetaldehyde (aq) + ½ O₂(g) → Acetic Acid (aq) | ~ -280 | Highly Favorable |

The data for simpler aldehydes strongly suggests that the oxidation of this compound to 2,3,4,5-tetramethylhexanoic acid would also be a thermodynamically favorable process, although the kinetic barriers would be higher due to steric hindrance.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,5 Tetramethylhexanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,3,4,5-tetramethylhexanal. Due to the molecule's four stereocenters, its one-dimensional (1D) ¹H and ¹³C NMR spectra are expected to be complex, with signals that may overlap, especially in diastereomeric mixtures. The subtle differences in the chemical environment of nuclei in different stereoisomers can lead to variations in chemical shifts and coupling constants, which high-field NMR instruments are capable of resolving.

Similarly, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of 190-205 ppm. The carbons of the four chiral centers and the methyl groups would resonate at higher field strengths.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals in the spectra of this compound and establishing the bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal correlations between the aldehydic proton and the proton at C2, and between the adjacent methine protons along the C2-C3-C4-C5 backbone. It would also show correlations between the methine protons and the protons of their attached methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the aldehydic proton signal would correlate with the C1 carbonyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. For different stereoisomers of this compound, the spatial proximity of the methyl groups and methine protons will vary, leading to a unique pattern of NOE cross-peaks for each isomer. For example, a NOE between the proton on C2 and the protons of the methyl group on C4 would suggest a folded conformation where these groups are brought into close proximity.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (ee) of a sample of this compound, chiral NMR shift reagents can be employed. These are typically lanthanide complexes that can reversibly bind to the aldehyde. When the chiral reagent binds to the enantiomers of the compound, it forms diastereomeric complexes. These diastereomeric complexes have different magnetic environments, which can cause the signals of the enantiomers in the NMR spectrum to be resolved into two separate sets of peaks. The integration of these separated peaks allows for the quantification of the relative amounts of each enantiomer and thus the determination of the enantiomeric excess.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomeric Distinction

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound. Advanced MS techniques can further offer insights into its structure and help differentiate between isomers.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For an aliphatic aldehyde like this, common fragmentation pathways include:

α-cleavage: Cleavage of the bond between C1 and C2, resulting in the loss of a hydrogen atom or the formyl radical (CHO).

β-cleavage: Cleavage of the C2-C3 bond.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond. This would result in the formation of a neutral enol and a charged alkene.

The relative intensities of these fragment ions can sometimes differ between stereoisomers, although these differences are often subtle and require highly controlled experimental conditions to be reproducible.

Ion Mobility Spectrometry (IMS-MS)

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique for separating isomeric ions in the gas phase. In an IMS experiment, ions are driven through a drift tube filled with a buffer gas. The time it takes for an ion to traverse the tube depends on its size, shape, and charge, which is summarized in its collision cross-section (CCS). Different stereoisomers of this compound, having distinct three-dimensional shapes, are expected to have slightly different CCS values. This allows for their separation prior to mass analysis, providing an additional dimension of separation and enabling the distinction of isomers that may be indistinguishable by MS/MS alone.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about the conformational state of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. Another characteristic feature is the C-H stretch of the aldehyde proton, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also contain numerous bands corresponding to the C-H stretching and bending vibrations of the methyl and methine groups.

By combining the information from these complementary spectroscopic techniques, a comprehensive and unambiguous structural characterization of the complex molecule this compound can be achieved.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

The definitive assignment of the absolute configuration of complex chiral molecules such as this compound, which possesses multiple stereogenic centers (at C2, C3, C4, and C5), presents a significant analytical challenge. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive techniques that are exceptionally well-suited for this purpose. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing unique spectral fingerprints that are exquisitely sensitive to its three-dimensional structure. researchgate.netnih.govnih.gov The absolute configuration can be determined by comparing the experimentally measured ECD and VCD spectra with those predicted for different stereoisomers using quantum chemical calculations. frontiersin.orgnih.gov

This compound can exist as multiple stereoisomers (enantiomers and diastereomers) due to its four chiral centers. The relationship between these stereoisomers is complex, and each one will give rise to a unique chiroptical response. For instance, enantiomers will exhibit mirror-image ECD and VCD spectra, while diastereomers will display distinctly different spectra. msu.edu

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The aldehyde carbonyl group (C=O) in this compound is the primary chromophore responsible for its ECD activity. libretexts.org The n → π* electronic transition of the carbonyl group, which is typically weak in absorption spectroscopy, often gives rise to a distinct Cotton effect in the ECD spectrum. The sign and magnitude of this Cotton effect are highly dependent on the stereochemical environment around the carbonyl group, making it a sensitive probe for the absolute configuration at the adjacent C2 stereocenter and, to a lesser extent, the more distant chiral centers.

For a reliable assignment, the experimental ECD spectrum of an isolated stereoisomer of this compound would be recorded. Concurrently, theoretical ECD spectra for the possible stereoisomers (e.g., (2R,3R,4R,5R) and (2S,3S,4S,5S)) would be calculated using time-dependent density functional theory (TD-DFT). A comparison of the experimental spectrum with the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Hypothetical ECD Data for a Stereoisomer of this compound

The following table presents hypothetical experimental and calculated ECD data for the purpose of illustrating the assignment of the (2R,3R,4R,5R) configuration to a sample of this compound.

| Data Point | Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (2R,3R,4R,5R) (M⁻¹cm⁻¹) | Calculated Δε for (2S,3S,4S,5S) (M⁻¹cm⁻¹) |

| 1 | 295 | +1.2 | +1.3 | -1.3 |

| 2 | 250 | -0.8 | -0.7 | +0.7 |

| 3 | 220 | +0.5 | +0.6 | -0.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of circularly polarized infrared radiation, corresponding to the vibrational transitions within the molecule. researchgate.netnih.gov A significant advantage of VCD is that all fundamental vibrational modes of a chiral molecule are, in principle, VCD active. This provides a rich, fingerprint-like spectrum that is highly characteristic of the entire molecular structure, including all stereogenic centers. nih.gov For a molecule like this compound, which has a relatively simple chromophoric system, VCD can offer a more detailed stereochemical analysis than ECD. nih.gov

The experimental VCD spectrum would be measured in the mid-infrared region. The spectral analysis would focus on characteristic vibrational bands, such as the C=O stretch, C-H bending, and other skeletal modes that are sensitive to the molecule's conformation and absolute configuration. Similar to the ECD analysis, DFT calculations are used to predict the VCD spectra for the different possible stereoisomers. The comparison between the experimental and calculated VCD spectra, particularly the sign and intensity patterns of the various bands, allows for a confident assignment of the absolute configuration.

Hypothetical VCD Data for a Stereoisomer of this compound

The following table provides a hypothetical comparison of key experimental and calculated VCD signals for the assignment of the (2R,3R,4R,5R) configuration of this compound. The signs (+/-) represent the sign of the VCD band.

| Vibrational Mode | Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (2R,3R,4R,5R) | Calculated VCD Sign for (2S,3S,4S,5S) |

| C=O Stretch | 1735 | + | + | - |

| Aldehyde C-H Bend | 1390 | - | - | + |

| CH₃ Rocking | 1150 | + | + | - |

| C-C Stretch | 1080 | - | - | + |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Theoretical Studies of 2,3,4,5 Tetramethylhexanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, consequently, other properties of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the conformational landscape of flexible molecules like 2,3,4,5-tetramethylhexanal. The conformational landscape refers to the collection of all possible three-dimensional arrangements of a molecule's atoms (conformers) and their relative energies.

Due to the presence of multiple single bonds and bulky methyl groups, this compound can exist in numerous conformational states. DFT calculations can be employed to identify the most stable conformers and the energy barriers between them. For instance, a conformational search can be performed using a method like the B3LYP functional with a suitable basis set (e.g., 6-31G*) to locate various energy minima on the potential energy surface. researchgate.netresearchgate.net The relative energies of these conformers determine their population at a given temperature. For branched aldehydes, steric hindrance between adjacent methyl groups and between the alkyl chain and the aldehyde group plays a crucial role in determining the most stable conformations. acs.org

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20O | PubChem |

| Molecular Weight | 156.27 g/mol | PubChem |

| XLogP3-AA | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 156.151415 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

This table presents basic computed properties for this compound, obtained from the PubChem database. nih.gov

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations are crucial for studying chemical reactions, particularly for locating and characterizing transition states. The transition state is the highest energy point along the reaction coordinate and is essential for understanding reaction kinetics.

For a branched aldehyde like this compound, several reactions are of interest, such as aldol (B89426) additions, oxidations, and reductions. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to model the transition state structures for these reactions. researcher.liferesearchgate.net For example, in an aldol reaction, these calculations can elucidate the geometry of the six-membered ring-like transition state, helping to predict the stereochemical outcome of the reaction. masterorganicchemistry.comacs.orgscribd.com The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a direct measure of the reaction rate. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to explore its vast conformational space more extensively than static quantum chemical calculations. researchgate.net By simulating the molecule in a solvent, one can observe how intermolecular interactions with solvent molecules influence its conformational preferences. These simulations can reveal the dynamics of the flexible alkyl chain and the aldehyde group, providing a more realistic picture of the molecule's behavior in solution. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as in a mixture or when binding to a receptor site. Hydrophobic interactions are often a major driving force for the binding of aldehydes. researchgate.netniscpr.res.in

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT methods, in particular, have been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. For this compound, predicting the NMR spectra would be valuable for its characterization. The accuracy of these predictions can be improved by considering a Boltzmann-weighted average of the chemical shifts over the most stable conformers identified through DFT calculations. d-nb.info While experimental validation is crucial, in its absence, these theoretical predictions provide valuable guidance.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CHO) | ~203 | Data not available |

| C2 | ~55 | Data not available |

| C3 | ~40 | Data not available |

| C4 | ~35 | Data not available |

| C5 | ~30 | Data not available |

| C6 | ~22 | Data not available |

| Methyls | ~10-20 | Data not available |

Machine Learning Approaches for Structure-Reactivity Relationships in Branched Aldehydes

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and reaction outcomes. acs.orgnih.gov By training models on large datasets of known chemical reactions and properties, ML algorithms can learn complex structure-reactivity relationships.

For branched aldehydes like this compound, ML models could be developed to predict various properties, such as their reactivity in specific reactions, their toxicity, or their sensory properties (e.g., odor). researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can correlate molecular descriptors (e.g., size, shape, electronic properties) with biological activity or other properties. researchgate.netqsardb.org For instance, a model could be trained to predict the rate of oxidation for a series of branched aldehydes based on descriptors calculated from their molecular structures. These approaches can accelerate the discovery and design of new molecules with desired properties without the need for extensive experimental synthesis and testing. rsc.org

Chemical Transformations and Derivatization of 2,3,4,5 Tetramethylhexanal for Synthetic Utility

Formation of Chiral Alcohols and Carboxylic Acids from 2,3,4,5-Tetramethylhexanal

The conversion of an aldehyde to a carboxylic acid or an alcohol is a fundamental transformation in organic synthesis. Aldehydes can be oxidized to form carboxylic acids and reduced to produce corresponding alcohols. smolecule.com For this compound, this would theoretically yield 2,3,4,5-tetramethylhexanoic acid and 2,3,4,5-tetramethylhexanol, respectively. smolecule.com

Enantiopure Aldehyde Derivatization for Complex Molecule Synthesis

The use of enantiopure building blocks is a cornerstone of modern asymmetric synthesis. An enantiomerically pure form of this compound, with its multiple stereocenters, would be a potentially valuable chiral starting material.

Despite this potential, no literature could be found detailing the synthesis or use of enantiopure this compound as a precursor in the synthesis of more complex molecules. The derivatization of aldehydes into other functional groups is common, but specific examples involving an enantiopure form of this particular aldehyde are absent from the scientific record.

Cyclization and Rearrangement Reactions to Novel Polycyclic Systems

Aldehydes are known to participate in various cyclization and rearrangement reactions, such as the Prins reaction or the Paternò-Büchi reaction, which can lead to the formation of complex cyclic and polycyclic systems. The highly substituted nature of this compound could theoretically lead to interesting and novel polycyclic structures through such transformations.

A thorough search, however, did not uncover any studies where this compound was used as a substrate in cyclization or rearrangement reactions to generate new polycyclic systems. There are no documented examples of its participation in such chemical transformations in the available scientific literature.

Functionalization at Remote Sites of the Branched Carbon Chain

The selective functionalization of C-H bonds at sites remote from an existing functional group is a significant challenge and a highly active area of research in organic chemistry. Such methods allow for the modification of a molecule's carbon skeleton in ways that are not achievable through classical synthetic routes.

For this compound, this would involve targeting the C-H bonds at positions 4 or 5 of the hexanal (B45976) chain. Despite the existence of advanced techniques for remote C-H activation, no published research was found that applies these methods to this compound. The specific challenges and outcomes of attempting to functionalize the remote sites of this sterically hindered, branched carbon chain have not been reported.

Catalytic Applications and Mechanistic Insights in 2,3,4,5 Tetramethylhexanal Mediated Reactions

Role of 2,3,4,5-Tetramethylhexanal as a Chiral Building Block in Catalysis

The use of chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, is a fundamental strategy in asymmetric synthesis. nih.govgoogle.com These building blocks introduce stereocenters into a target molecule, and their use can be highly efficient for the synthesis of complex natural products and pharmaceuticals. nih.govacs.org An aldehyde, particularly a chiral one like this compound, can serve as a versatile precursor for a variety of functional groups and carbon skeletons.

Although no specific examples of this compound being used as a chiral building block in a catalytic reaction were identified in the available literature, the reactivity of the aldehyde functional group makes it an ideal candidate for such applications. For instance, chiral aldehydes are common starting materials in reactions such as aldol (B89426) additions, Wittig-type olefinations, and reductive aminations to produce more complex chiral structures. The multiple methyl substitutions in this compound would offer a unique steric environment that could influence the diastereoselectivity of such transformations.

In organocatalysis, for example, the Michael addition of aldehydes to electron-deficient olefins is a powerful method for generating versatile chiral building blocks. acs.org While specific data on this compound is unavailable, studies with other aldehydes demonstrate the principle.

Table 1: Illustrative Examples of Aldehydes as Chiral Building Blocks in Organocatalytic Michael Additions

| Aldehyde Reactant | Michael Acceptor | Catalyst | Product Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee) |

| Propanal | Methyl vinyl ketone | (S)-Proline | 95:5 | 99% |

| Butanal | Nitrostyrene | Diphenylprolinol silyl (B83357) ether | >99:1 | 98% |

| Isovaleraldehyde | N-Phenylmaleimide | (S)-2-(Triflylaminomethyl)pyrrolidine | 90:10 | 95% |

This table presents data for analogous reactions to illustrate the concept, as specific data for this compound is not available in the reviewed literature.

Investigation of Catalyst-Substrate Interactions in Aldehyde Transformations

The interaction between a catalyst and its substrate is fundamental to the efficiency and selectivity of a catalytic reaction. In the case of a sterically hindered aldehyde such as this compound, these interactions become particularly critical. The bulky nature of the substrate can significantly impact the approach to the catalyst's active site, influencing both reactivity and the stereochemical outcome.

Mechanistic studies often employ computational and spectroscopic methods to understand these non-covalent interactions, which can include hydrogen bonding, steric repulsion, and electrostatic interactions. diva-portal.orgmarquette.edu For sterically hindered aldehydes, the choice of catalyst is crucial. A catalyst with a well-defined chiral pocket is necessary to effectively differentiate between the enantiotopic faces of the aldehyde.

Recent research on the enantioselective allylboration of sterically hindered aldehydes highlights the importance of multiple hydrogen bonding interactions between the catalyst and the substrate to achieve high enantioselectivity. rsc.org While this compound was not a substrate in these studies, the findings provide a framework for how its transformations might be approached.

Table 2: Mechanistic Insights from Catalytic Asymmetric Reactions of Sterically Hindered Aldehydes

| Aldehyde Substrate | Reaction Type | Catalyst System | Key Mechanistic Finding | Reference |

| Pivalaldehyde | Allylboration | Chiral Phosphoramide | Multiple hydrogen bonding interactions are crucial for enantioselectivity. | rsc.org |

| 2,2-Dimethylpropanal | α-Chlorination | Jørgensen-Hayashi type catalyst | Solvent choice (e.g., HFIP) can shift the reaction to a more selective pathway involving charged intermediates. | acs.org |

| Various α-branched aldehydes | α-Alkylation | Serine-derived amino acid with a phase-transfer co-catalyst | The reaction is sensitive to the size of the aldehyde's α-substituent. | mdpi.com |

This table is illustrative and based on studies of analogous sterically hindered aldehydes due to the lack of specific data for this compound.

Asymmetric Catalytic Reactions Utilizing this compound as a Reactant

Asymmetric catalytic reactions that directly transform an aldehyde into a chiral product are a cornerstone of modern organic synthesis. These include, but are not limited to, asymmetric hydrogenation, aldol reactions, and various cycloadditions. thieme-connect.comresearchgate.netrsc.org The aldehyde serves as a prochiral substrate, and the chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

Given its structure, this compound would be a challenging substrate for many asymmetric catalytic reactions due to the significant steric hindrance around the carbonyl group. However, successful catalytic systems have been developed for other sterically demanding aldehydes. For example, palladium-catalyzed asymmetric hydrogenation has been effective for sterically hindered N-tosylimines, which are structurally related to aldehydes. nih.gov Similarly, organocatalytic approaches have been developed for the α-functionalization of α-branched aldehydes. mdpi.com

Should this compound be employed as a reactant in an asymmetric catalytic reaction, the choice of catalyst and reaction conditions would be paramount to overcoming the steric bulk and achieving high enantioselectivity. For instance, in an asymmetric hydrogenation, a highly active catalyst would be required to achieve conversion, while the ligand's chiral architecture would need to effectively control the stereochemical outcome.

Table 3: Representative Asymmetric Catalytic Reactions with Aldehyde Substrates

| Aldehyde Substrate | Reaction Type | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |

| Hydrocinnamaldehyde | α-Oxyamination | Chiral Imidazolidinone | 85% | 90% | acs.org |

| Benzaldehyde | Allylation with allylboronate | Chiral Copper-N-heterocyclic carbene | 92% | 95% | acs.org |

| Crotonaldehyde | [3+3] Cycloaddition | L-Proline | 73% | 95% | rsc.org |

This table provides examples of asymmetric reactions with other aldehydes to illustrate potential applications, as no specific data for this compound was found in the reviewed literature.

Emerging Research Directions and Future Perspectives for 2,3,4,5 Tetramethylhexanal Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2,3,4,5-tetramethylhexanal often involves multi-step sequences with sensitive intermediates and potentially hazardous reagents. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for exothermic or unstable reactions. rsc.orgwiley.com

For the synthesis of sterically hindered aldehydes, flow chemistry can enable reactions that are difficult to control in batch mode. rptu.de For instance, the selective reduction of a corresponding ester to this compound could be achieved with higher selectivity and yield by minimizing over-reduction to the alcohol, a common side reaction in batch processes. researchgate.net The ability to precisely control stoichiometry and reaction time in a flow reactor is critical for such transformations. nih.gov

Automated synthesis platforms, often coupled with flow reactors, represent the next frontier. beilstein-journals.org These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. sigmaaldrich.com An automated platform could be programmed to optimize the reaction conditions for each step in the synthesis of this compound, rapidly screening different catalysts, solvents, and temperatures to identify the optimal pathway. This accelerates research and development and improves reproducibility. beilstein-journals.org The synthesis of intermediates, such as functionalized α-amino aldehydes, has already been demonstrated on automated solution-phase platforms. beilstein-journals.org

Table 1.Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Self-assembly is the process by which these molecules spontaneously form ordered structures. Aldehydes are valuable building blocks in this field due to their ability to form reversible covalent bonds (e.g., imines with amines) and engage in hydrogen bonding and other weak interactions. nih.gov

The unique structure of this compound, with its defined stereochemistry and bulky aliphatic framework, makes it an intriguing candidate for directing complex self-assembly processes. The four stereocenters can encode specific three-dimensional information, potentially leading to the formation of chiral supramolecular polymers or discrete, complex architectures. For example, reacting a specific stereoisomer of this compound with a complementary di- or tri-amine could lead to the self-assembly of macrocycles or cages with a well-defined shape and chirality.

The self-assembly of ligands for use in catalysis is a particularly active area of research. acs.orgnih.gov By designing monodentate phosphine (B1218219) ligands that incorporate a recognition motif capable of binding to a complementary template, bidentate ligands can be formed in situ. nih.gov One could envision functionalizing a derivative of this compound to act as a chiral scaffold in such a self-assembled catalyst, where its steric bulk and stereochemistry could influence the selectivity of a metal-catalyzed reaction. acs.org The formation of fluorescent micelles with aldehyde-functionalized cores is another example of self-assembly where such complex aldehydes could be incorporated. researchgate.net

Table 2.Green Chemistry Approaches for Sustainable Synthesis and Transformations

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.orgkallipos.gr For a multi-step synthesis like that required for this compound, applying green chemistry principles is crucial for sustainability. athensjournals.gr

Key green approaches applicable to this aldehyde include:

Catalysis over Stoichiometric Reagents : Traditional aldehyde syntheses often rely on stoichiometric oxidants (e.g., chromium-based reagents) that generate large amounts of toxic waste. A greener alternative is the use of catalytic aerobic oxidation, which uses air as the ultimate oxidant. wiley.com Organocatalysts or transition-metal catalysts can be employed to facilitate this transformation cleanly and efficiently. wiley.comrsc.org Similarly, catalytic hydrogenation using earth-abundant metals like cobalt is a sustainable method for aldehyde synthesis from carboxylic acid derivatives. bohrium.com

Biocatalysis : Enzymes offer unparalleled selectivity under mild, aqueous conditions. Alcohol dehydrogenases (ADHs) can catalyze the highly enantioselective oxidation of a corresponding primary alcohol to generate a specific stereoisomer of this compound. nih.govacs.org This approach avoids the need for chiral auxiliaries or protecting groups, thus increasing atom economy and reducing waste. acs.org

Use of Safer Solvents : Solvents constitute a major portion of the waste in chemical processes. acs.org Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2 would significantly improve the environmental profile of any synthesis of this compound. Some reactions can even be performed under solvent-free conditions. beilstein-journals.org

Table 3.Theoretical Advances in Predicting Stereochemical Outcomes of Complex Aldehyde Reactions

Given that this compound possesses four stereocenters, controlling the stereochemical outcome of its synthesis is a formidable challenge. Theoretical and computational chemistry provides powerful tools for predicting and rationalizing the stereoselectivity of reactions. pearson.compearson.com

The Zimmerman-Traxler model is a cornerstone for understanding aldol (B89426) reactions, a key C-C bond-forming reaction in organic synthesis. fiveable.meopenochem.org This model proposes a six-membered, chair-like transition state where the substituents of the enolate and the aldehyde arrange themselves to minimize steric hindrance. masterorganicchemistry.comrsc.org By analyzing the relative energies of the possible transition state conformations (e.g., with bulky groups in equatorial positions), chemists can predict whether the syn or anti diastereomer will be the major product. masterorganicchemistry.comopenochem.org For a complex, sterically demanding aldehyde like this compound, this model would be invaluable for designing diastereoselective reactions to install the adjacent stereocenters.

Beyond these classical models, modern computational methods offer even greater predictive power. Transition state force fields (TSFFs), developed using quantum-guided molecular mechanics (Q2MM), can rapidly screen large libraries of chiral ligands and substrates to predict enantioselectivity with high accuracy (correlation coefficients of 0.8-0.9). nih.gov Such methods allow for the "virtual screening" of catalysts and reaction conditions, saving significant experimental time and resources. nih.gov Applying these advanced computational tools to the key stereocenter-forming reactions in a synthesis of this compound would enable a more rational and efficient route design, moving from trial-and-error to a predictive, design-based approach.

Table 4.Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4,5-Tetramethylhexanal, and what are their key optimization parameters?

- Methodological Answer : The synthesis typically involves oxidation of the corresponding alcohol, such as 2,3,4,5-tetramethylhexanol, using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to maximize yield. For example, dichloromethane as a solvent at 0–5°C minimizes side reactions. Purification via fractional distillation or silica gel chromatography is critical due to the compound’s volatility and potential isomer formation .

Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The aldehyde proton resonates at δ 9.5–10.0 ppm (¹H NMR), while methyl groups on carbons 2–5 appear as multiplets between δ 0.8–1.5 ppm. ¹³C NMR should confirm the aldehyde carbon at ~200 ppm.

- IR : A strong absorption band near 1720 cm⁻¹ confirms the aldehyde C=O stretch.

- MS : Electron ionization (EI-MS) should show a molecular ion peak at m/z 142 (C₁₀H₁₈O⁺) and fragmentation patterns consistent with methyl branching. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures accuracy .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

- Methodological Answer : Contradictions in data often arise from impurities or isomerization. To address this:

- Purity Assessment : Use gas chromatography (GC) with a polar stationary phase (e.g., PEG-20M) to separate isomers or contaminants.

- Thermodynamic Validation : Differential scanning calorimetry (DSC) can measure melting/boiling points with <1% error.

- Comparative Analysis : Cross-check data against structurally similar aldehydes (e.g., 2,3,4-trimethylpentanal) to identify outliers. Computational tools like COSMOtherm can predict solubility parameters if experimental data is sparse .

Q. How can computational chemistry models be applied to predict the reactivity or stereochemical behavior of this compound in the absence of extensive experimental data?

- Methodological Answer :

- Reactivity Prediction : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity can be quantified for reactions like aldol condensation.

- Stereochemical Analysis : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model conformational preferences of methyl branches. This helps predict diastereomer stability or aggregation tendencies in solution .

Q. What experimental designs are optimal for studying the environmental stability or degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in a photoreactor and monitor degradation via GC-MS. Control humidity and oxygen levels to simulate environmental conditions.

- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis (pH 3–10) at 25–50°C, analyzing aliquots via HPLC to track aldehyde depletion. Arrhenius plots derive activation energies for degradation .

Data Management and Reproducibility

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) reported for this compound in literature?

- Methodological Answer :

- Database Cross-Validation : Compare with repositories like SDBS or NIST Chemistry WebBook for consensus shifts.

- Experimental Replication : Repeat measurements under standardized conditions (e.g., solvent: CDCl₃, reference: TMS) to isolate solvent or concentration effects.

- Collaborative Verification : Share raw data via platforms like Zenodo to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.